molecular formula C19H15BrFNO4 B11055192 5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055192
M. Wt: 420.2 g/mol
InChI Key: VTRRSRHNLHRTEB-ICFOKQHNSA-N
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Description

5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate bromophenyl and fluorobenzoyl precursors. The key steps include:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Functional Group Interconversions: Various steps to introduce or modify functional groups, such as bromination and fluorination, using reagents like N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the bromine and fluorine sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carbonyl groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with chlorine instead of fluorine.

    5-(4-BROMOPHENYL)-4-(4-METHYLBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine in 5-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE makes it unique, as these halogens can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H15BrFNO4

Molecular Weight

420.2 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15BrFNO4/c20-13-5-1-11(2-6-13)16-15(18(25)19(26)22(16)9-10-23)17(24)12-3-7-14(21)8-4-12/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

VTRRSRHNLHRTEB-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCO)Br

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCO)Br

Origin of Product

United States

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